molecular formula C6H16N2O B13288356 2-Amino-4-(dimethylamino)butan-1-ol

2-Amino-4-(dimethylamino)butan-1-ol

Cat. No.: B13288356
M. Wt: 132.20 g/mol
InChI Key: LXHODDCRRWSDQF-UHFFFAOYSA-N
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Description

2-Amino-4-(dimethylamino)butan-1-ol is an organic compound with the molecular formula C6H16N2O. It is a versatile molecule that contains both amino and hydroxyl functional groups, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(dimethylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)butanal with ammonia or an amine source under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(dimethylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-Amino-4-(dimethylamino)butanal.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-Amino-4-(dimethylamino)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(dimethylamino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(dimethylamino)butan-2-ol: Similar structure but with a different position of the hydroxyl group.

    4-(Dimethylamino)butan-2-ol: Lacks the amino group at the 2-position.

    2-Amino-4-(methylamino)butan-1-ol: Contains a methylamino group instead of a dimethylamino group.

Uniqueness

2-Amino-4-(dimethylamino)butan-1-ol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides flexibility in forming hydrogen bonds and electrostatic interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

2-amino-4-(dimethylamino)butan-1-ol

InChI

InChI=1S/C6H16N2O/c1-8(2)4-3-6(7)5-9/h6,9H,3-5,7H2,1-2H3

InChI Key

LXHODDCRRWSDQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(CO)N

Origin of Product

United States

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